molecular formula C21H22N2NaO5S B124176 Nafcillin CAS No. 985-16-0

Nafcillin

Cat. No.: B124176
CAS No.: 985-16-0
M. Wt: 437.5 g/mol
InChI Key: FZWUJBMAAITKNH-FRFVDRIFSA-N
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Description

Nafcillin is a semi-synthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is a narrow-spectrum beta-lactam antibiotic drug that is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .


Synthesis Analysis

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine . The process generates related compounds of this compound during the preparation of the this compound bulk drug .


Molecular Structure Analysis

The chemical name of this compound sodium is Monosodium (2S,5R,6R)-6- (2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate . The structural formula of this compound sodium is provided in the source .


Chemical Reactions Analysis

There is evidence that this compound induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 .


Physical and Chemical Properties Analysis

This compound is a small molecule with an average weight of 414.475 and a monoisotopic weight of 414.124942514 . Its chemical formula is C21H22N2O5S . The calculated molecular properties suggest that it follows the Lipinski Rule-of-Five profile or ‘druglikeness’ .

Scientific Research Applications

  • Interactions with Other Substances :

    • Nafcillin's interaction with warfarin, a commonly used anticoagulant, has been studied. It's found that this compound can significantly affect warfarin's efficacy due to its influence on liver enzymes responsible for warfarin metabolism (King et al., 2018).
    • Similarly, this compound's potential interaction with nifedipine, a medication used for high blood pressure and angina, has been explored. This compound appears to increase the clearance of nifedipine, suggesting its potent inducing effect on cytochrome P-450 enzymes (Lang et al., 2003).
  • Treatment of Specific Infections :

    • This compound has been used in combination with other antibiotics for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. It enhances the killing of MRSA by innate host defense peptides, showing potential as an adjunctive therapy in difficult-to-treat infections (Sakoulas et al., 2013).
  • Impact on Human Health :

    • Research has indicated that this compound can cause hypokalemia, a condition characterized by low potassium levels in the blood. This effect seems related to this compound acting as a non-reabsorbable anion, leading to increased potassium excretion (Qua & Tan, 2009).
    • In terms of drug safety, this compound has been compared with other antibiotics like cefazolin. It appears that this compound has a higher rate of adverse events leading to drug discontinuation, emphasizing the need for careful monitoring during its use (Youngster et al., 2014).
  • Removal from Water Sources :

    • One study has examined the effective removal of this compound from water using advanced electrochemical oxidation processes followed by anaerobic biological digestion. This research is significant in understanding how to mitigate the environmental impact of antibiotics like this compound (Vidal et al., 2018).
  • Molecular Interactions :

    • This compound's molecular interactions have been explored, particularly in the context of its binding to specific proteins. For instance, molecular docking analysis of this compound analogues with Staphylococcus aureus enterotoxin I has been conducted to understand these interactions at a molecular level (Selvaraj et al., 2020).
  • Drug Delivery Systems :

    • This compound has also been studied in the context of drug delivery systems. Research into this compound-loaded poly(dl-lactide-co-glycolide) nanoparticles has shown promise for treating Staphylococcus aureus-mediated osteomyelitis, a bone infection (Pillai et al., 2008).

Mechanism of Action

Target of Action

Nafcillin is a semi-synthetic antibiotic related to penicillin and is a narrow-spectrum beta-lactam antibiotic drug . It is a beta-lactamase-resistant penicillin that is indicated for the treatment of Staphylococcal infections caused by strains that are resistant to other penicillins, except those caused by MRSA . It may be used as a first-line therapy in Methicillin-Sensitive Staphylococcus aureus infections .

Mode of Action

Like other penicillins, this compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Biochemical Pathways

This compound, like other penicillins, interferes with the synthesis of the bacterial cell wall during active multiplication, causing cell wall destruction and resultant bactericidal activity against susceptible bacteria . It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Pharmacokinetics

This compound is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins . The degree of this compound binding to serum proteins is 89.9 ± 1.5%, where it is mainly bound to albumin .

Result of Action

The result of this compound’s action is the destruction of the bacterial cell wall, leading to the death of the bacteria . This makes this compound effective against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Action Environment

Environmental factors can influence the spread of antibiotic resistance, including resistance to this compound . Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Furthermore, the environmental behavior of antibiotic resistance, including the migration of extracellular and intracellular antibiotic resistance genes, plays a significant role in the spread of antibiotic resistance .

Safety and Hazards

Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Serious toxicity is unlikely following large doses of this compound . Acute ingestion of large doses of this compound may cause nausea, vomiting, diarrhea, and abdominal pain . Acute oliguric renal failure and hematuria may occur following large doses .

Biochemical Analysis

Biochemical Properties

Nafcillin exerts its effects by interacting with penicillin-binding proteins, which play a critical role in the final transpeptidation process of bacterial cell wall synthesis . By forming covalent bonds with these proteins, this compound inhibits the biosynthesis of the bacterial cell wall .

Cellular Effects

This compound has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process .

Metabolic Pathways

This compound is primarily metabolized in the liver, accounting for less than 30% of the biotransformation of most penicillins . It is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile .

Transport and Distribution

This compound is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis where it interacts with penicillin-binding proteins .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nafcillin involves the conversion of 6-Aminopenicillanic acid to Nafcillin through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Phenylacetic acid", "Benzyltriethylammonium chloride", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "6-Aminopenicillanic acid is reacted with phenylacetic acid in the presence of benzyltriethylammonium chloride and sodium hydroxide to form 6-(2-phenylacetamido)penicillanic acid.", "6-(2-Phenylacetamido)penicillanic acid is oxidized with hydrogen peroxide to form 6-(2-phenylacetyl)penicillanic acid.", "6-(2-Phenylacetyl)penicillanic acid is reduced with sodium borohydride to form 6-(2-phenylethyl)penicillanic acid.", "6-(2-Phenylethyl)penicillanic acid is acetylated with acetic anhydride in the presence of methanol to form Nafcillin.", "Nafcillin is purified by recrystallization using ethanol and water." ] }

CAS No.

985-16-0

Molecular Formula

C21H22N2NaO5S

Molecular Weight

437.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1

InChI Key

FZWUJBMAAITKNH-FRFVDRIFSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

985-16-0

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

985-16-0 (mono-hydrochloride salt, anhydrous)

solubility

Soluble
NOT MORE THAN SLIGHT CHARACTERISTIC ODOR;  WHITE TO YELLOWISH WHITE POWDER;  FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/
1.72e-02 g/L

Synonyms

(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt;  Naftopen;  Naphthicillin;  6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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